Cas no 2137738-76-0 (4-(2-Amino-1,1-difluoroethyl)-1-benzylpiperidin-4-ol)

4-(2-Amino-1,1-difluoroethyl)-1-benzylpiperidin-4-ol is a fluorinated piperidine derivative with a benzyl substituent and a hydroxyl group at the 4-position. Its structural features, including the difluoroethylamine moiety, contribute to its potential as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both amino and hydroxyl functional groups enhances its reactivity, enabling versatile derivatization for targeted applications. The difluoromethyl group may improve metabolic stability and bioavailability in drug development. This compound is particularly valuable in medicinal chemistry for exploring structure-activity relationships in CNS-targeting molecules. Its well-defined stereochemistry and purity make it suitable for research requiring precise molecular scaffolds.
4-(2-Amino-1,1-difluoroethyl)-1-benzylpiperidin-4-ol structure
2137738-76-0 structure
Product name:4-(2-Amino-1,1-difluoroethyl)-1-benzylpiperidin-4-ol
CAS No:2137738-76-0
MF:C14H20F2N2O
MW:270.318210601807
CID:6560101
PubChem ID:165458048

4-(2-Amino-1,1-difluoroethyl)-1-benzylpiperidin-4-ol Chemical and Physical Properties

Names and Identifiers

    • 2137738-76-0
    • EN300-739683
    • 4-(2-amino-1,1-difluoroethyl)-1-benzylpiperidin-4-ol
    • 4-(2-Amino-1,1-difluoroethyl)-1-benzylpiperidin-4-ol
    • Inchi: 1S/C14H20F2N2O/c15-14(16,11-17)13(19)6-8-18(9-7-13)10-12-4-2-1-3-5-12/h1-5,19H,6-11,17H2
    • InChI Key: HNNRDJUYLOSNJU-UHFFFAOYSA-N
    • SMILES: FC(CN)(C1(CCN(CC2C=CC=CC=2)CC1)O)F

Computed Properties

  • Exact Mass: 270.15436959g/mol
  • Monoisotopic Mass: 270.15436959g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 49.5Ų

4-(2-Amino-1,1-difluoroethyl)-1-benzylpiperidin-4-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-739683-1.0g
4-(2-amino-1,1-difluoroethyl)-1-benzylpiperidin-4-ol
2137738-76-0
1g
$0.0 2023-06-06

Additional information on 4-(2-Amino-1,1-difluoroethyl)-1-benzylpiperidin-4-ol

Comprehensive Overview of 4-(2-Amino-1,1-difluoroethyl)-1-benzylpiperidin-4-ol (CAS No. 2137738-76-0)

The compound 4-(2-Amino-1,1-difluoroethyl)-1-benzylpiperidin-4-ol (CAS No. 2137738-76-0) is a structurally unique molecule that has garnered significant attention in pharmaceutical and chemical research. Its molecular framework combines a piperidine core with a difluoroethyl side chain, making it a subject of interest for drug discovery and medicinal chemistry applications. Researchers are particularly intrigued by its potential as a bioactive scaffold, which could be leveraged in the development of novel therapeutics targeting neurological and metabolic disorders.

One of the key features of 4-(2-Amino-1,1-difluoroethyl)-1-benzylpiperidin-4-ol is its fluorinated moiety, which enhances its metabolic stability and bioavailability. Fluorination is a widely adopted strategy in modern drug design, as it can improve binding affinity and reduce off-target effects. This compound’s benzylpiperidine structure also aligns with the pharmacophores of several FDA-approved drugs, suggesting its versatility in structure-activity relationship (SAR) studies. Recent trends in AI-driven drug discovery have highlighted such compounds as promising candidates for virtual screening and machine learning-based optimization.

In the context of current research trends, 4-(2-Amino-1,1-difluoroethyl)-1-benzylpiperidin-4-ol is often discussed alongside topics like fragment-based drug design and covalent inhibitors. Its amino-difluoroethyl group provides a handle for further derivatization, enabling chemists to explore diverse chemical space. Questions frequently searched in academic and industrial settings include: "How does fluorination impact the pharmacokinetics of piperidine derivatives?" and "What are the synthetic routes for 4-substituted piperidines?" These inquiries reflect the growing demand for innovative synthetic methodologies and green chemistry approaches.

The synthetic accessibility of CAS No. 2137738-76-0 is another area of interest. Recent advancements in catalytic C-H functionalization and asymmetric synthesis have opened new pathways for its efficient production. Researchers are also investigating its potential as a precursor for more complex molecules, particularly in the realm of central nervous system (CNS) therapeutics. Given the rising prevalence of neurodegenerative diseases, compounds like this are being scrutinized for their ability to cross the blood-brain barrier (BBB) and modulate neuronal receptors.

From an industrial perspective, 4-(2-Amino-1,1-difluoroethyl)-1-benzylpiperidin-4-ol is valued for its scalability and compatibility with continuous flow chemistry. These attributes make it a viable candidate for large-scale manufacturing, aligning with the pharmaceutical industry’s shift toward process intensification. Additionally, its chirality presents opportunities for enantioselective synthesis, a hot topic in catalysis research.

In summary, 4-(2-Amino-1,1-difluoroethyl)-1-benzylpiperidin-4-ol (CAS No. 2137738-76-0) represents a compelling case study in modern drug development. Its multifaceted chemical properties, combined with the broader scientific community’s focus on fluorinated compounds and piperidine chemistry, position it as a molecule of enduring relevance. As research continues to uncover its full potential, this compound is likely to remain a focal point for innovation in medicinal chemistry and pharmaceutical sciences.

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